![molecular formula C13H18O9 B2899909 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose CAS No. 4049-33-6](/img/structure/B2899909.png)
1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose
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Overview
Description
1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose is a useful research chemical compound used in the selective cleavage by hydrazine of the anomeric acetyl groups of acetylated glycosyl residues . It is chiefly employed to study possible anticancer drugs and broad-spectrum antibiotics. It also contributes to the study of diabetes and neurodegenerative diseases .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose has been confirmed through various methods such as 1H NMR . The molecular formula is C13H18O9 .Physical And Chemical Properties Analysis
1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose is a solid at 20°C . Its molecular weight is 318.28 g/mol .Scientific Research Applications
Selective Cleavage in Glycosyl Residues
This compound is used in the selective cleavage by hydrazine of the anomeric acetyl groups of acetylated glycosyl residues . This process is crucial in the study of carbohydrates and their derivatives.
Synthesis of Disaccharides
1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose is used in the synthesis of disaccharides . Disaccharides are a type of carbohydrate that includes sugars like sucrose and lactose.
Preparation of D-glucose-6-phosphate
This compound plays a role in the preparation of D-glucose-6-phosphate . D-glucose-6-phosphate is an important molecule in both glycolysis and the pentose phosphate pathway.
Study of Substrates for Inositol Synthase
Phosphorylated derivatives of 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose have proven valuable in the study of substrates for inositol synthase . Inositol synthase is an enzyme that plays a key role in the inositol phosphate metabolism pathway.
Preparation of Anionic Surfactants
This compound is also used for the preparation of anionic surfactants . Anionic surfactants are commonly used in soaps and detergents.
Future Directions
properties
IUPAC Name |
[(3R,4S,5R,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOQJPYNENPSSS-XQHKEYJVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4049-33-6 |
Source
|
Record name | 1,2,3,4-tetra-O-acetyl-beta-D-xylopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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